molecular formula C4H5N3O B181473 1-methyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 16681-69-9

1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B181473
CAS No.: 16681-69-9
M. Wt: 111.1 g/mol
InChI Key: FRJSHBUKQSGJNG-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and a propargyl alcohol are reacted to form the triazole ring. This is followed by oxidation or hydrolysis to introduce the aldehyde group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves scalable methods such as the use of acetal-protected propargyl aldehydes, which are then subjected to cycloaddition and subsequent deprotection steps .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

1-Methyl-1H-1,2,3-triazole-4-carbaldehyde serves as an essential intermediate in the synthesis of bioactive molecules, particularly in developing antifungal and antibacterial agents. Its structure allows for modifications that enhance the efficacy of pharmaceutical compounds. For instance, derivatives of this compound have been utilized in synthesizing new cholinesterase inhibitors, showcasing its importance in medicinal chemistry .

Case Study: Antifungal Agents

Research has demonstrated that triazole derivatives exhibit potent antifungal activity. For example, compounds derived from this compound have been tested against various fungal strains, showing promising results that could lead to new treatments for fungal infections .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is used in formulating effective pesticides and herbicides. Its ability to enhance the stability and efficacy of agrochemicals contributes to improved crop yields and pest management strategies.

Case Study: Pesticide Formulations

A study focused on the formulation of novel pesticides incorporating triazole derivatives demonstrated increased effectiveness against specific pests compared to traditional formulations. This highlights the compound's potential in developing next-generation agrochemicals .

Material Science

Enhancing Material Properties

The incorporation of this compound into polymer formulations has been shown to improve thermal stability and mechanical strength. This makes it valuable in producing durable materials suitable for various industrial applications.

Data Table: Material Properties Comparison

PropertyWithout TriazoleWith Triazole
Thermal StabilityLowHigh
Mechanical StrengthModerateEnhanced
Degradation RateHighReduced

Analytical Chemistry

Reagent in Analytical Techniques

This compound acts as a reagent in various analytical methods, facilitating the detection and quantification of substances in complex mixtures. Its application is crucial for quality control within laboratories.

Case Study: Quality Control Applications

In laboratory settings, this compound has been employed in chromatographic techniques to analyze pharmaceutical products. Its effectiveness in improving detection limits has been documented in several studies .

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .

Biological Activity

1-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, making it a promising candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with a methyl group at the 1-position and an aldehyde functional group at the 4-position. Its molecular formula is C5H6N4OC_5H_6N_4O.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of antitumor and antimicrobial activities .
  • Hydrogen Bonding : The triazole ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes and receptors, modulating their activity .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities. The compound was tested against various pathogens, demonstrating effective inhibition of microbial growth.

Antitumor Activity

Recent research indicates that this compound may serve as an antitumor agent. A series of synthesized triazole-containing hybrids showed promising results against cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an inhibitor of various enzymes. Notably:

  • Cholinesterase Inhibition : Some derivatives demonstrated mixed-type inhibition against butyrylcholinesterase (BuChE), which is significant for treating neurodegenerative diseases like Alzheimer's .

Data Tables

Biological Activity Tested Compound IC50 (µM) Target
Antibacterial1-Methyl-Triazole15.0Staphylococcus aureus
Antifungal1-Methyl-Triazole12.5Candida albicans
AntitumorTriazole Hybrid14.16MCF-7 (Breast Cancer)
Cholinesterase InhibitorTriazole Derivative0.13Butyrylcholinesterase

Case Study 1: Antitumor Properties

A study conducted on a series of triazole derivatives revealed that compounds with specific substituents on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value of 12.22 µM against HepG-2 cells, highlighting the structure-activity relationship (SAR) that influences biological efficacy .

Case Study 2: Enzyme Inhibition

In silico studies using molecular docking techniques indicated that certain derivatives of this compound bind effectively to the active site of BuChE. This binding affinity suggests potential therapeutic applications for cognitive disorders by inhibiting cholinesterase activity .

Q & A

Q. Basic: What are the common synthetic routes for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via cycloaddition or multicomponent reactions. A widely used approach involves the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, followed by oxidation. For example, in a one-pot Hantzsch dihydropyridine synthesis, this compound reacts with ethyl acetoacetate and ammonium acetate in ethanol under reflux to yield dihydropyridine derivatives . Another method employs NaN₃ and propargylic alcohol in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by IBX (2-iodoxybenzoic acid) oxidation to introduce the aldehyde group .

Q. Advanced: How can data contradictions in crystallographic refinement of this compound be resolved?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from disorder or thermal motion. Use the SHELXL program for refinement, employing constraints (e.g., DFIX, FLAT) to model disordered regions. Validate results using the WinGX suite for geometry analysis and ORTEP for visualizing anisotropic displacement ellipsoids . Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional group integrity .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and aldehyde proton (δ ~9.8 ppm).
  • IR : A strong absorption band near 1700 cm1^{-1} indicates the aldehyde C=O stretch.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. Advanced: How to optimize reaction conditions for derivatives with enhanced bioactivity?

Methodological Answer:
Design a factorial experiment to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, in Hantzsch reactions, ethanol at 80°C yields 85% product . Use structure-activity relationship (SAR) studies by modifying substituents on the triazole ring. Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays, referencing protocols for analogous triazole-based inhibitors .

Q. Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/dichloromethane). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor < 0.05) ensures accuracy. Hydrogen atoms are placed geometrically and refined isotropically .

Q. Advanced: What computational methods aid in studying reaction mechanisms involving this compound?

Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in cycloaddition reactions. Compare computed IR/NMR spectra with experimental data to validate intermediates. For Hantzsch reactions, analyze frontier molecular orbitals (FMOs) to predict regioselectivity .

Q. Basic: How to address instability of the aldehyde group during storage?

Methodological Answer:
Store the compound at 2–8°C under argon to prevent oxidation. For long-term stability, convert to a stable Schiff base derivative (e.g., by reacting with aniline) and regenerate the aldehyde via acid hydrolysis before use .

Q. Advanced: How to resolve ambiguities in regiochemistry during triazole synthesis?

Methodological Answer:
Use 1^1H-15^15N HMBC NMR to distinguish 1,4- vs. 1,5-regioisomers. In CuAAC reactions, the 1,4-isomer dominates, while ruthenium catalysts favor 1,5-products. Confirm via X-ray crystallography or NOE correlations .

Q. Basic: What are the key applications in materials science?

Methodological Answer:
The aldehyde group enables covalent bonding to polymers or surfaces, making it useful in functionalized nanomaterials. For example, it can serve as a linker in metal-organic frameworks (MOFs) or sensor coatings .

Q. Advanced: How to design a kinetic study for triazole formation reactions?

Methodological Answer:
Use stopped-flow UV-Vis spectroscopy to monitor azide-alkyne cycloaddition in real time. Fit data to a second-order rate equation. Vary temperature (10–50°C) to calculate activation energy (Ea) via the Arrhenius plot. Compare catalytic efficiency of Cu(I) vs. Ru(II) complexes .

Properties

IUPAC Name

1-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-2-4(3-8)5-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJSHBUKQSGJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264437
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-69-9
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-4-carbaldehyde
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-methyl-1H-1,2,3-triazole-4-carbaldehyde
1-methyl-1H-1,2,3-triazole-4-carbaldehyde
1-methyl-1H-1,2,3-triazole-4-carbaldehyde
1-methyl-1H-1,2,3-triazole-4-carbaldehyde
1-methyl-1H-1,2,3-triazole-4-carbaldehyde
1-methyl-1H-1,2,3-triazole-4-carbaldehyde

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